Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
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Overview
Description
Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is a compound that consists of a pyridine ring substituted with three methyl groups and an iodanum ion complexed with hexafluorophosphate. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylpyridine can be synthesized through the Hantzsch dihydropyridine synthesis, which involves the reaction of ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . Another method involves the isolation of 2,4,6-Trimethylpyridine from Dippel’s oil .
Industrial Production Methods
Industrial production of 2,4,6-Trimethylpyridine typically involves the distillation of mixed pyridines, followed by further purification through fractional distillation .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized using potassium permanganate to form collidinic acid.
Dehydrohalogenation: It is used in organic syntheses for dehydrohalogenation reactions by binding the formed hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of 2,4,6-Trimethylpyridine.
Dehydrohalogenation: Hydrogen halides are typically involved in dehydrohalogenation reactions.
Major Products Formed
Scientific Research Applications
2,4,6-Trimethylpyridine is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylpyridine involves its basic properties, which allow it to act as a nucleophile in various chemical reactions. It can form complexes with other molecules, such as trifluoroiodomethane, which can be studied using nuclear magnetic resonance spectroscopy . The molecular targets and pathways involved in its reactions depend on the specific chemical context in which it is used.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine is part of the collidines group, which includes several constitutional isomers:
Compared to its isomers, 2,4,6-Trimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in scientific research.
Properties
IUPAC Name |
2,4,6-trimethylpyridine;(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN.C8H11N.F6P/c1-5-4-6(2)10-7(3)8(5)9;1-6-4-7(2)9-8(3)5-6;1-7(2,3,4,5)6/h4,9H,1-3H3;4-5H,1-3H3;/q+1;;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZSNTIYVCCWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1[IH+])C)C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F6IN2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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